![molecular formula C7H8O B079828 Benzyl alcohol,[7-14c] CAS No. 13057-53-9](/img/structure/B79828.png)
Benzyl alcohol,[7-14c]
Overview
Description
Benzyl alcohol (C₇H₈O), a simple aromatic alcohol, is characterized by a hydroxyl group attached to a benzene ring. The [7-14C] designation refers to a carbon-14 isotope labeled at the 7th position of the benzyl group, enabling precise tracking in metabolic, pharmacokinetic, and environmental studies . This compound is a colorless liquid with a mild, sweet aroma and a boiling point of 205.3°C . It is highly soluble in polar solvents like ethanol and exhibits moderate water solubility (3.50 g/100 mL at 20°C) .
Benzyl alcohol is widely utilized as a solvent in pharmaceuticals, a preservative in cosmetics, and a flavoring agent in food . Its isotopic variant, [7-14C]-labeled benzyl alcohol, is critical in radiotracer studies to elucidate degradation pathways or metabolic interactions without altering the molecule’s chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: Benzyl chloride is hydrolyzed in the presence of water and a base, such as sodium hydroxide, to produce benzyl alcohol and sodium chloride. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ]
Hydrogenation of Benzaldehyde: Benzaldehyde is hydrogenated in the presence of a catalyst, such as palladium on carbon, to produce benzyl alcohol. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrially, benzyl alcohol is often produced by the hydrolysis of benzyl chloride in an alkaline environment. This method is favored due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{COOH} ]
Esterification: Benzyl alcohol reacts with carboxylic acids to form esters in the presence of an acid catalyst. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC-R} + \text{H}_2\text{O} ]
Substitution: Benzyl alcohol can undergo substitution reactions to form benzyl halides when reacted with halogenating agents. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HX} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon for hydrogenation, sulfuric acid for esterification.
Halogenating Agents: Hydrochloric acid, hydrobromic acid.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl esters.
Substitution: Benzyl halides.
Scientific Research Applications
Chemical Properties and Production
Benzyl alcohol (CHO) is a clear liquid with a sweet aromatic odor. It is primarily produced through the hydrolysis of benzyl chloride or by the oxidation of toluene. The production capacity of benzyl alcohol is estimated at 50 kilotons annually, with a significant portion utilized in industrial applications .
2.1. Radiolabeling in Biochemical Studies
The use of [7-14C] benzyl alcohol is crucial in various biochemical and pharmacokinetic studies due to its radioactive labeling. This allows for tracking the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.
- Study Example : In a study involving rhesus monkeys, the percutaneous absorption of [7-14C] benzyl alcohol was evaluated, demonstrating significant dermal absorption rates .
2.2. Safety Assessments
Benzyl alcohol has been subjected to numerous safety assessments to evaluate its toxicity and potential health effects. Findings indicate that it exhibits low toxicity and does not pose significant mutagenic risks .
- Case Study : A comprehensive safety assessment concluded that benzyl alcohol is safe for use in cosmetics at concentrations up to 5% .
Industrial Applications
Benzyl alcohol serves multiple roles in industrial settings:
3.1. Solvent Properties
As a solvent, benzyl alcohol is utilized in various formulations, including:
- Paint Strippers : Approximately 10% of its usage is attributed to paint strippers in industrial environments.
- Waterborne Coatings : It acts as a solvent in low concentrations (10%) for waterborne coatings .
3.2. Curing Agent
A major application (30%) of benzyl alcohol is as a curing agent in epoxy coatings, where it becomes chemically bound during the curing process .
Application | Percentage Usage |
---|---|
Curing Agent | 30% |
Solvent in Coatings | 10% |
Paint Strippers | 10% |
Chemical Intermediate | 10% |
Pharmaceutical and Cosmetic Uses
Benzyl alcohol is widely used in pharmaceuticals and cosmetics as a preservative and fragrance agent:
Mechanism of Action
The mechanism of action of benzyl alcohol, [7-14C] depends on its use. In metabolic studies, the carbon-14 isotope allows researchers to trace the compound through various biochemical pathways. For example, in pharmacokinetics, it helps in understanding how a drug is metabolized and excreted by tracking the radioactive label .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Benzyl Alcohol vs. Benzyl Thiocyanate and Benzyl Selenocyanate
A study comparing the catalytic generation of superoxide (O₂⁻) by sulfur- and selenium-containing analogs of benzyl alcohol revealed distinct activities:
- Benzyl alcohol produced modest, concentration-dependent chemiluminescence (CL) signals (R = 0.95) linked to O₂⁻ generation .
- Benzyl thiocyanate (C₈H₇NS) and benzyl selenocyanate (C₈H₇NSe) exhibited higher catalytic activity due to the electron-withdrawing effects of the thiocyanate (-SCN) and selenocyanate (-SeCN) groups, which enhance radical stabilization .
Property | Benzyl Alcohol | Benzyl Thiocyanate | Benzyl Selenocyanate |
---|---|---|---|
Functional Group | -OH | -SCN | -SeCN |
Superoxide Activity | Moderate | High | High |
Applications | Solvent, preservative | Chemical synthesis | Antioxidant research |
Benzyl Alcohol vs. Benzoic Acid
In electrophysiological studies on potassium channels (KCNQ1-KCNE1), benzyl alcohol reversibly activated the ion channel complex, whereas benzoic acid (C₇H₆O₂) inhibited it . This contrast arises from structural differences:
- Benzyl alcohol ’s hydroxyl group allows hydrogen bonding, facilitating channel activation.
- Benzoic acid ’s carboxyl group introduces acidity, disrupting ion channel function .
Property | Benzyl Alcohol | Benzoic Acid |
---|---|---|
Effect on KCNQ1-KCNE1 | Activation | Inhibition |
Key Functional Group | -OH | -COOH |
pH Sensitivity | Low | High (pKa ~4.2) |
Benzyl Alcohol vs. Phenylethanol
Both compounds are phenylalanine-derived benzenoids but differ in aroma profiles and biological roles:
- Benzyl alcohol emits a fruity scent and is a key volatile in cucumber roots and flowers .
- Phenylethanol (C₈H₁₀O) has a rose-like aroma and dominates in floral scents (e.g., Malus ioensis "Prairie Rose") .
Property | Benzyl Alcohol | Phenylethanol |
---|---|---|
Aroma | Fruity | Floral (rose-like) |
Biosynthetic Pathway | Benzaldehyde reduction | Phenylalanine decarboxylation |
Role in Plants | Defense metabolite | Pollinator attractant |
Benzyl Alcohol vs. Benzaldehyde
Benzyl alcohol and benzaldehyde (C₇H₆O) are metabolically linked:
- Benzaldehyde is oxidized to benzyl alcohol in plants (e.g., cucumbers), with both accumulating in roots and flowers .
- Benzaldehyde is more volatile (boiling point: 179°C) and exhibits stronger insecticidal activity, while benzyl alcohol acts as an acetylcholinesterase inhibitor in pests .
Property | Benzyl Alcohol | Benzaldehyde |
---|---|---|
Boiling Point (°C) | 205.3 | 179 |
Insecticidal Mechanism | AChE inhibition | Direct toxicity |
Volatility | Moderate | High |
Benzyl Alcohol vs. Behenyl Alcohol
Behenyl alcohol (C₂₂H₄₆O) , a long-chain fatty alcohol, contrasts sharply with benzyl alcohol:
Property | Benzyl Alcohol | Behenyl Alcohol |
---|---|---|
Chemical Class | Aromatic alcohol | Fatty alcohol |
Physical State (25°C) | Liquid | Solid |
Primary Use | Solvent, preservative | Emollient, thickener |
Odor | Sweet, aromatic | Odorless |
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying benzyl alcohol in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with a mobile phase of water, acetonitrile, and methanol (80:15:5 v/v) . Prepare a standard solution by diluting USP Benzyl Alcohol RS in water to achieve a linear calibration curve (0.1–1.0 mg/mL). For enoxaparin sodium analysis, dissolve samples in 1 N NaOH, neutralize with glacial acetic acid, and filter before injection. Validate precision (RSD < 2%) and accuracy (98–102%) using spiked recovery experiments.
Q. What experimental designs optimize enzymatic synthesis of benzyl acetate from benzyl alcohol?
- Methodology : Employ a Plackett-Burman design to screen variables (e.g., enzyme loading, temperature, substrate ratio) and identify critical factors. For example, in lipase-catalyzed reactions, temperature (30–50°C) and benzyl alcohol-to-acetic acid molar ratio (1:1–1:3) significantly impact conversion rates . Use response surface methodology (RSM) to model optimal conditions, validated via triplicate runs.
Q. How are safety protocols for benzyl alcohol handling validated in laboratory settings?
- Methodology : Follow OECD Test Guidelines:
- Skin irritation : Apply 0.5 mL to rabbit skin (OECD 404); no irritation observed .
- Genotoxicity : Conduct Ames tests (OECD 471) with Salmonella strains (TA98, TA100) at 0.1–5 mg/plate; negative results indicate non-mutagenicity .
Advanced Research Questions
Q. How do computational models elucidate reaction mechanisms in MnOx-catalyzed benzyl alcohol oxidation?
- Methodology : Perform density functional theory (DFT) calculations on Mn₄O₈/Mn₄O₉ clusters to identify active sites and pathways. For example:
Pathway | Activation Energy (kJ/mol) | Selectivity for Benzaldehyde |
---|---|---|
Direct O₂ activation | 85.3 | 92% |
Hydrogen abstraction | 72.1 | 88% |
Over-oxidation to benzoic acid occurs via Mn₄O₉ intermediates. Mitigate deactivation by doping MnOx with CeO₂ to stabilize active sites . |
Q. How can discrepancies in reported thermochemical data for benzyl alcohol be resolved?
- Methodology : Cross-reference NIST data with standardized protocols:
Property | Reported ΔfH°gas (kJ/mol) | Source |
---|---|---|
Formation enthalpy | -100.7 (Parks et al.) | |
-113.7 (Landrieu et al.) | ||
Validate using bomb calorimetry (ΔcH°liquid = -3724 kJ/mol) and vaporization corrections (ΔvapH° = 60.3 kJ/mol) . Discrepancies arise from purity (>99.5% required) and measurement techniques (e.g., static vs. flow calorimetry). |
Q. What strategies improve regioselectivity in benzylation of o-cresol using benzyl alcohol?
- Methodology : Optimize via Yates’ factorial design:
Factor | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (AlCl₃) | 0.5–1.0 wt% | +34% |
Temperature | 80–100°C | +28% |
Molar ratio (o-cresol:BA) | 1:1.5 | +22% |
Midpoint trials (e.g., 90°C, 0.75 wt% AlCl₃) confirm lack of curvature (p > 0.05) . |
Q. How do in vitro assays evaluate the genotoxic potential of benzyl alcohol?
- Methodology :
Properties
IUPAC Name |
phenyl(114C)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZQBYOMGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[14CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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